

# Buntanetap Tartrate: A Translational Inhibitor for Neurodegenerative Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Buntanetap (formerly known as Posiphen or ANVS401) is an investigational, orally administered small molecule with a novel mechanism of action designed to combat neurodegeneration. Unlike therapies that target a single pathological protein, Buntanetap inhibits the translation of multiple neurotoxic proteins implicated in diseases like Alzheimer's (AD) and Parkinson's (PD), including Amyloid Precursor Protein (APP), tau, and alphasynuclein (\alphaSYN).[1][2][3] By modulating the synthesis of these proteins at the mRNA level, Buntanetap aims to interrupt the toxic cascade that leads to impaired synaptic function, axonal transport, neuroinflammation, and eventual nerve cell death.[1][4] Clinical studies have demonstrated a favorable safety profile and have shown promising signals of efficacy in improving cognitive and motor functions in AD and PD patients, respectively.[5][6] This document provides a comprehensive overview of Buntanetap's mechanism of action, summarizes key preclinical and clinical data, details experimental protocols, and outlines its potential as a disease-modifying therapy.

#### **Core Mechanism of Action: Translational Inhibition**

Buntanetap's unique therapeutic approach lies in its ability to regulate the production of several key neurotoxic proteins. It achieves this by targeting a conserved iron-responsive element (IRE), a specific stem-loop structure located in the 5' untranslated region (5'UTR) of the messenger RNA (mRNA) for proteins such as APP, tau, αSYN, and TDP-43.[7][8][9]

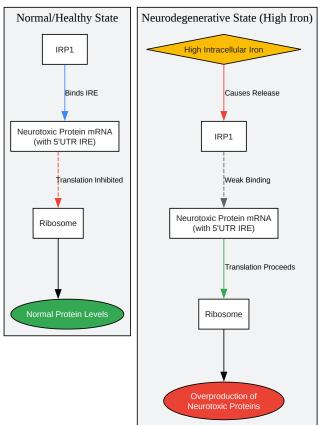


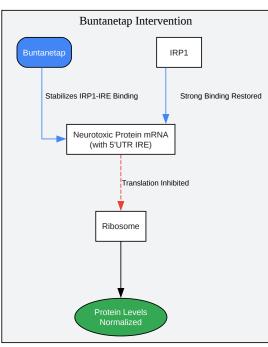
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In states of cellular stress or high intracellular iron, as seen in neurodegenerative diseases, Iron Regulatory Protein 1 (IRP1) releases its hold on the IRE, allowing the mRNA to bind to the ribosome and initiate translation, leading to an overproduction of these neurotoxic proteins.[1] [10] Buntanetap strengthens the binding of IRP1 to the IRE.[1][11] This stabilized IRP1-IRE complex physically blocks the mRNA from accessing the ribosome, thereby inhibiting its translation into protein.[1][9] This mechanism effectively reduces the levels of multiple harmful proteins simultaneously, aiming to restore protein homeostasis, reduce inflammation, and improve neuronal function.[2][4]







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Buntanetap's mechanism of inhibiting neurotoxic protein translation.

# **Potential Therapeutic Applications & Clinical Data**

Buntanetap is primarily being investigated for Alzheimer's disease and Parkinson's disease, conditions characterized by the aggregation of neurotoxic proteins.



# **Alzheimer's Disease (AD)**

Clinical trials in patients with early to moderate AD have shown that Buntanetap can improve cognitive function.

Table 1: Summary of Key Clinical Trial Data in Alzheimer's Disease



Trial Identifie r	Phase	Patient Populati on	N	Dosing	Duratio n	Key Efficacy Outcom es	Citation s
NCT045 24351	2a	Early AD	14	80mg QD vs. Placebo	25 Days	ADAS- Cog11: 3.3 point (22%) improve ment vs. Placebo (p=0.13) ; 4.4 point (30%) improve ment from baseline (p=0.04) .WAIS Coding: 23% statistic ally signific ant improve ment.	[5][8] [12][13]

| NCT05686044 | 2/3 | Mild to Moderate AD (MMSE 14-24) | 325 | 7.5mg, 15mg, 30mg QD vs. Placebo | 3 Months | Mild AD (Biomarker+): Statistically significant improvement in ADAS-Cog11 from baseline for all doses.15mg & 30mg Doses: Statistically significant improvement in ADAS-Cog11 relative to placebo (p=0.042 and p=0.015, respectively). |[6][14]|



## Parkinson's Disease (PD)

In patients with PD, Buntanetap has demonstrated improvements in motor function.

Table 2: Summary of Key Clinical Trial Data in Parkinson's Disease

Trial Identifie r	Phase	Patient Populati on	N	Dosing	Duratio n	Key Efficacy Outcom es	Citation s
NCT045 24351	2a	Early PD	54	5, 10, 20, 40, 80mg QD vs. Placebo	25 Days	Statistic ally signific ant improve ments in MDS- UPDRS and WAIS coding.O ptimal efficacy observe d at 10mg and 20mg doses.	[5][8] [10][15]

| NCT05357989 | 3 | Early PD | 450 | 10mg, 20mg QD vs. Placebo | 6 Months | In patients diagnosed >3 years prior, the 20mg dose led to significant improvements in MDS-UPDRS Part II scores relative to placebo. |[6][10][16] |

# **Biomarker Modulation**



Buntanetap's mechanism is supported by its effects on a range of biomarkers associated with neurodegeneration.

Table 3: Effects of Buntanetap on Key Biomarkers

Biomarker Category	Specific Marker	Observed Effect	Disease Context	Citations
Neurotoxic Proteins	sAPPα, sAPPβ, Total-τ, Phospho-τ, α- Synuclein	Trend towards reduction in CSF	AD & PD	[5][8][17][18]
	Non- phosphorylated Tau (np-Tau)	Reduction in plasma	AD	[14]
Neuroinflammati on	IL-5, IL-6, S100A12, IFN-γ, IGF1R	Reduction in plasma vs. placebo	AD	[19]
	General Inflammatory Markers	Statistically significant reduction	PD	[20]
Axonal Integrity	Neurofilament Light (NFL)	Less increase compared to placebo, suggesting improved axonal integrity	AD & PD	[19][21]

| Synaptic Function | Neurogranin (NG) | Measured to assess synaptic plasticity | AD & PD |[21] |

# **Experimental Protocols & Methodologies**

The clinical evaluation of Buntanetap has followed rigorous, controlled methodologies to assess its safety, pharmacokinetics, and efficacy.



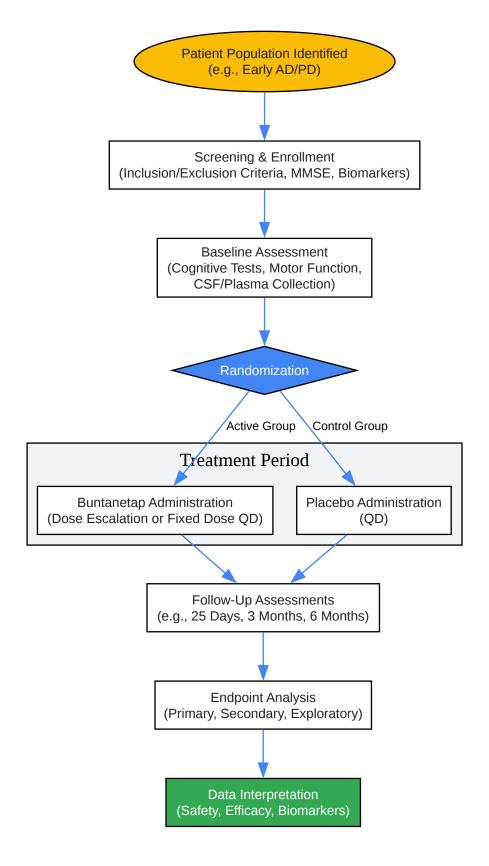
#### Phase 2a Study in AD and PD (NCT04524351)

- Design: A double-blind, placebo-controlled, multi-center study.[5][8]
- Participants: 14 patients with early AD and 54 patients with early PD were enrolled.[5][8]
- Intervention: AD patients received either 80mg Buntanetap or a placebo once daily (QD) for 25 days. PD patients were randomized to receive 5mg, 10mg, 20mg, 40mg, 80mg of Buntanetap or a placebo QD for 25 days.[5][8]
- Endpoints:
  - Primary: Safety and tolerability.[5]
  - Secondary: Pharmacokinetics of Buntanetap in plasma.
  - Exploratory: Measurement of biomarkers in cerebrospinal fluid (CSF) and psychometric tests, including ADAS-Cog and WAIS for AD, and MDS-UPDRS and WAIS for PD.[5][8]
- Assays: CSF and plasma were collected before and after treatment for biomarker analysis.
   [22] Cognitive and motor functions were assessed using validated scales.

## Phase 2/3 Study in AD (NCT05686044)

- Design: A randomized, double-blind, placebo-controlled study conducted at 54 sites in the US.[14]
- Participants: 325 patients with mild to moderate AD (MMSE scores between 14 and 24)
   completed the study. Diagnosis was confirmed with plasma pTau217 biomarker analysis.[14]
- Intervention: Patients were dosed with a placebo, 7.5mg, 15mg, or 30mg of Buntanetap QD for 3 months.[14]
- Endpoints:
  - Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale 11 (ADAS-Cog11)
     and ADCS-Clinician's Global Impression of Change (ADCS-CGIC).[14]





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Generalized workflow for Buntanetap clinical trials.



## Safety and Tolerability

Across multiple clinical trials, Buntanetap has been found to be safe and well-tolerated at doses up to 80mg QD in both AD and PD patients.[5] Most adverse events reported were mild or moderate in severity, short in duration, and resolved without medical intervention.[1] The safety profile appears consistent in carriers of the ApoE4 gene, who are at a higher risk for AD. [1] Doses above 160mg have been associated with gastrointestinal symptoms.[23]

#### Conclusion

**Buntanetap Tartrate** represents a promising and differentiated approach to treating complex neurodegenerative diseases. Its unique mechanism of inhibiting the translation of multiple neurotoxic proteins at their source addresses a fundamental, shared pathology of conditions like Alzheimer's and Parkinson's disease. The encouraging safety profile and signals of clinical efficacy in improving both cognitive and motor symptoms, supported by corresponding changes in disease-relevant biomarkers, warrant its continued investigation in larger, long-term clinical trials. If successful, Buntanetap could offer a significant therapeutic advance by potentially modifying the course of these devastating diseases.

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